molecular formula C19H15N3O4S B3693217 8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B3693217
M. Wt: 381.4 g/mol
InChI Key: HFCIDBFQAXXLPZ-UHFFFAOYSA-N
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Description

8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and an amino group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Methoxyphenylamine: The resulting thiadiazole intermediate is then coupled with 2-methoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Chromen-2-one Core: The final step involves the cyclization of the intermediate with a suitable precursor to form the chromen-2-one core under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with a thiadiazole ring and methoxyphenylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-methoxy-3-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-24-14-8-4-3-7-13(14)20-19-22-21-17(27-19)12-10-11-6-5-9-15(25-2)16(11)26-18(12)23/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCIDBFQAXXLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Reactant of Route 3
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8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Reactant of Route 4
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8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Reactant of Route 5
8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Reactant of Route 6
8-methoxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

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